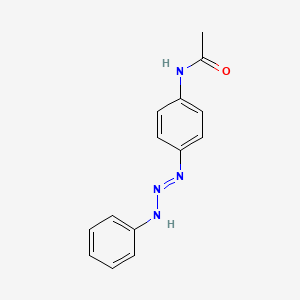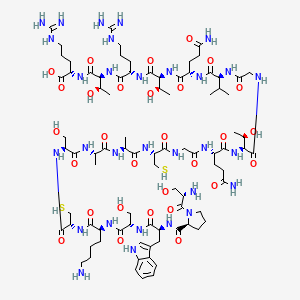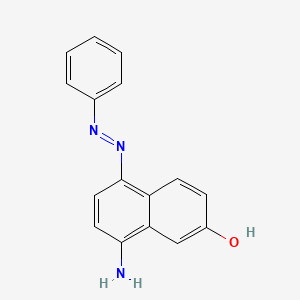
Theophylline, 8-hexylthio-6-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Theophylline, 8-hexylthio-6-thio- involves the introduction of hexylthio and thio groups into the theophylline structure. The synthetic route typically involves the reaction of theophylline with hexylthiol and a suitable sulfurizing agent under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the substitution reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Theophylline, 8-hexylthio-6-thio- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thio groups to thiols using reducing agents like lithium aluminum hydride.
Substitution: The hexylthio and thio groups can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thio groups can yield sulfoxides and sulfones, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
Applications De Recherche Scientifique
Theophylline, 8-hexylthio-6-thio- has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity of thio and hexylthio groups in organic synthesis.
Biology: Researchers investigate its potential biological activities, such as its effects on enzyme inhibition and receptor binding.
Medicine: The compound is studied for its potential therapeutic effects, particularly in the treatment of respiratory diseases and as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of Theophylline, 8-hexylthio-6-thio- involves its interaction with various molecular targets and pathways. Like theophylline, it is likely to act as a phosphodiesterase inhibitor, leading to increased levels of cyclic AMP in cells. This results in bronchodilation and anti-inflammatory effects. Additionally, it may block adenosine receptors, preventing bronchoconstriction and promoting smooth muscle relaxation .
Comparaison Avec Des Composés Similaires
Theophylline, 8-hexylthio-6-thio- can be compared with other methylxanthine derivatives such as:
Theobromine: Found in cocoa and chocolate, it has similar bronchodilator and stimulant effects but is less potent than theophylline.
Caffeine: Commonly found in coffee and tea, it has a more pronounced central nervous system stimulant effect but weaker bronchodilator properties.
Aminophylline: A complex of theophylline and ethylenediamine, it is used for its bronchodilator effects in the treatment of asthma and COPD.
The uniqueness of Theophylline, 8-hexylthio-6-thio- lies in its specific chemical modifications, which may confer distinct pharmacological properties and potential therapeutic applications.
Propriétés
Numéro CAS |
4791-38-2 |
|---|---|
Formule moléculaire |
C13H20N4OS2 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
8-hexylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C13H20N4OS2/c1-4-5-6-7-8-20-12-14-9-10(15-12)16(2)13(18)17(3)11(9)19/h4-8H2,1-3H3,(H,14,15) |
Clé InChI |
DPTNPVOBXQRVHR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


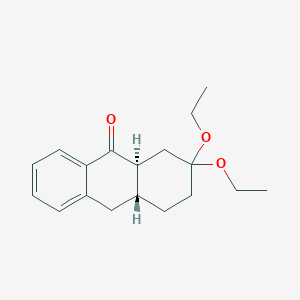

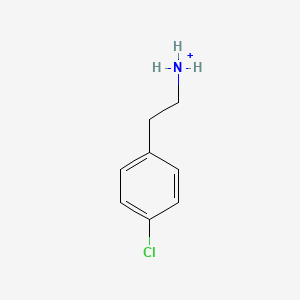

![1-[2-(5-amino-2,4-dichloro-6-methyl-3-pyridyl)-4,5-dihydroimidazol-1-yl]ethanone;1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B14748182.png)
![4-(5-Chlorofuran-2-yl)-2,5-bis(2,4-difluorophenyl)-3-methyl-N-[(4-methylmorpholin-2-yl)methyl]-4H-pyrazole-3-carboxamide](/img/structure/B14748197.png)
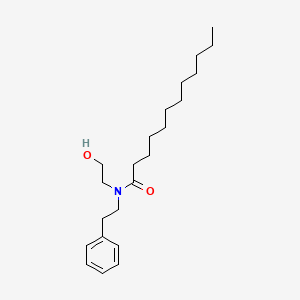
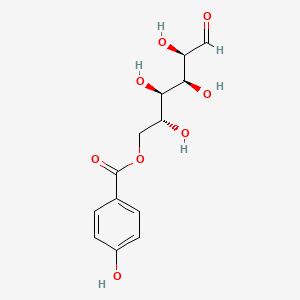
![2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione](/img/structure/B14748229.png)
![4,4'-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14748239.png)
